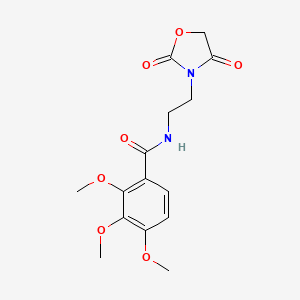

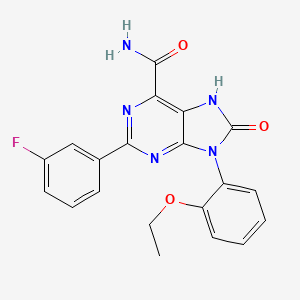

![molecular formula C22H17F2N3O2S2 B2527318 N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1111418-52-0](/img/structure/B2527318.png)

N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a derivative of pyrimidine, which is a class of compounds known for their biological activity, particularly in the inhibition of enzymes like thymidylate synthase (TS). This enzyme is crucial for DNA synthesis and is a target for antitumor and antibacterial agents. The compound is structurally related to the 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, which have been synthesized and evaluated for their potential as TS inhibitors and their antitumor and antibacterial properties .

Synthesis Analysis

The synthesis of related compounds involves starting with a key intermediate, such as 2-(pivaloylamino)-4-oxo-6-methylpyrrolo[2,3-d]-pyrimidine, and then appending appropriately substituted aryl thiols to the 5-position via an oxidative addition reaction. This reaction typically uses iodine, ethanol, and water and also results in the deprotection of the 2-amino group . Although the specific synthesis of this compound is not detailed, it is likely to follow a similar pathway with its own specific intermediates and substituents.

Molecular Structure Analysis

The molecular structure of compounds in this class can be complex, with multiple substituents affecting their biological activity. The crystal structure of a related compound, dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II), has been determined, showing a centrosymmetric space group and a tetragonally-distorted octahedral geometry around the Cu(II) center . This information is valuable for understanding the potential binding modes and interactions of these compounds with their biological targets.

Chemical Reactions Analysis

The chemical reactions of these compounds are primarily centered around their ability to inhibit enzymes like TS. The analogues with specific substituents have shown varying degrees of potency against human TS, with some being more potent than known inhibitors . The reactivity of these compounds with the enzyme's active site is critical for their inhibitory action and is influenced by the electronic and steric properties of the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity. For example, the introduction of electron-withdrawing groups like nitro or chloro substituents can enhance the potency of the compounds against human TS . The specific properties of this compound would need to be determined experimentally, but its structure suggests it may have significant biological activity based on the activity of related compounds.

Wissenschaftliche Forschungsanwendungen

Potent Dual Inhibitors

Research on compounds structurally related to N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has identified their potential as dual inhibitors of key enzymes involved in nucleotide synthesis. For example, compounds with the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold have been synthesized and evaluated for their inhibitory activities against both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), essential enzymes in the folate pathway. These enzymes are critical for DNA synthesis and repair, making them targets for anticancer drugs. One study demonstrated that such compounds could exhibit potent dual inhibitory activities against human TS and DHFR, with some analogs showing significant potency and selectivity, highlighting their potential as lead compounds for developing new antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Structural Characterization

The structural characterization of analogs of this compound has been conducted through various techniques, including crystallography. Studies have revealed insights into their molecular conformations, showcasing how molecular folding and intramolecular hydrogen bonding play roles in stabilizing these structures. This information is crucial for understanding the molecular basis of their biological activities and for guiding the design of new compounds with improved pharmacological profiles (Subasri et al., 2016).

Antitumor Activity

The antitumor activity of thieno[3,2-d]pyrimidine derivatives, which share a core structural motif with the compound , has been extensively studied. These compounds have been shown to exhibit potent anticancer activity against various human cancer cell lines. By modifying the functional groups attached to the thieno[3,2-d]pyrimidine core, researchers have been able to enhance the anticancer efficacy of these compounds. Such studies underscore the importance of the thieno[3,2-d]pyrimidine scaffold in medicinal chemistry, especially in the development of new therapies for cancer (Hafez & El-Gazzar, 2017).

Spectroscopic Analysis

Spectroscopic techniques such as Raman and Fourier-transform infrared spectroscopy have been applied to characterize compounds similar to this compound. These studies provide detailed insights into the vibrational signatures of these molecules, facilitating a deeper understanding of their electronic structures and the effects of different substituents on their molecular properties. Such information is invaluable for the rational design of molecules with desired biological activities (Jenepha Mary, Pradhan, & James, 2022).

Eigenschaften

IUPAC Name |

N-(2,5-difluorophenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N3O2S2/c1-12-3-5-13(6-4-12)15-10-30-20-19(15)26-22(27(2)21(20)29)31-11-18(28)25-17-9-14(23)7-8-16(17)24/h3-10H,11H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDIWBRMCNMWBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=C(C=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B2527237.png)

![2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2527238.png)

![4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2527240.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methylquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2527242.png)

![(1S,6R)-2-(2-Chloroacetyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B2527243.png)

![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2527248.png)

![N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2527252.png)

![3'-(3-Fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2527253.png)

![4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2527255.png)